Ondansetron-d5

Description

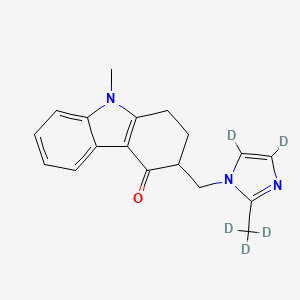

Ondansetron-d5 is a deuterium-labeled analog of ondansetron, a selective serotonin 5-HT₃ receptor antagonist widely used to prevent chemotherapy- and radiotherapy-induced nausea and vomiting. The "-d5" designation indicates that five hydrogen atoms in the molecule are replaced with deuterium, a stable isotope of hydrogen. This modification enhances its utility as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), by minimizing isotopic interference and improving detection accuracy .

Properties

Molecular Formula |

C18H19N3O |

|---|---|

Molecular Weight |

298.4 g/mol |

IUPAC Name |

3-[[4,5-dideuterio-2-(trideuteriomethyl)imidazol-1-yl]methyl]-9-methyl-2,3-dihydro-1H-carbazol-4-one |

InChI |

InChI=1S/C18H19N3O/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2/h3-6,9-10,13H,7-8,11H2,1-2H3/i1D3,9D,10D |

InChI Key |

FELGMEQIXOGIFQ-OIYGLIEASA-N |

Isomeric SMILES |

[2H]C1=C(N(C(=N1)C([2H])([2H])[2H])CC2CCC3=C(C2=O)C4=CC=CC=C4N3C)[2H] |

Canonical SMILES |

CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ondansetron-d5 involves the incorporation of deuterium atoms into the molecular structure of ondansetron. This can be achieved through various methods, including:

Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent.

Deuterated Reagents: Using deuterated starting materials or reagents in the synthesis process to ensure the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification and quality control to meet the stringent requirements for pharmaceutical research applications.

Chemical Reactions Analysis

Types of Reactions

Ondansetron-d5, like its non-deuterated counterpart, can undergo various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

Reduction: Reaction with reducing agents to form reduced derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions where functional groups are replaced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Conditions vary depending on the substituent, but may include the use of catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield alcohols or amines.

Scientific Research Applications

Ondansetron-d5 is extensively used in scientific research due to its stable isotopic labeling. Some of its applications include:

Pharmacokinetic Studies: Used to track the absorption, distribution, metabolism, and excretion of ondansetron in the body.

Drug Interaction Studies: Helps in understanding the interactions between ondansetron and other drugs.

Metabolic Pathway Analysis: Used to study the metabolic pathways and identify metabolites of ondansetron.

Quantitative Analysis: Employed in mass spectrometry for precise quantification of ondansetron in biological samples.

Mechanism of Action

Ondansetron-d5, like ondansetron, exerts its effects by blocking the action of serotonin at 5-HT3 receptors. These receptors are located in the central and peripheral nervous systems, particularly in the chemoreceptor trigger zone and the gastrointestinal tract. By inhibiting these receptors, ondansetron prevents the initiation of the vomiting reflex, thereby reducing nausea and vomiting.

Comparison with Similar Compounds

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Primary Application |

|---|---|---|---|---|

| This compound | C₁₈D₅H₁₄N₃O | 298.394 | 1219798-86-3 | Analytical internal standard |

| Ondansetron-d3 HCl | C₁₈H₁₆D₃N₃O·HCl | 327.83 | N/A | Pharmacokinetic studies |

| Ondansetron HCl (API) | C₁₈H₁₉N₃O·HCl·2H₂O | 365.87 | 103639-04-9 | Therapeutic use |

| Related Compound D | C₁₈H₁₈N₃O₂ (estimated) | ~300 (estimated) | N/A | Quality control impurity |

Notes on Stability and Handling

Biological Activity

Ondansetron-d5 is a deuterated form of ondansetron, a well-known selective serotonin 5-HT3 receptor antagonist primarily used as an antiemetic. The incorporation of deuterium in this compound enhances its pharmacokinetic properties, making it a valuable tool in both clinical and research settings. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound functions by selectively blocking the 5-HT3 receptors located in both the central and peripheral nervous systems. This action is crucial in preventing the initiation of the vomiting reflex, which is particularly important in patients undergoing chemotherapy or surgical procedures. By inhibiting serotonin's action at these receptors, this compound effectively reduces nausea and vomiting associated with various medical treatments .

Pharmacokinetics and Stability

The unique deuterated structure of this compound allows for enhanced stability and improved tracking in pharmacokinetic studies. Research indicates that the incorporation of deuterium leads to more accurate assessments of drug interactions and metabolic pathways compared to non-deuterated forms.

Table 1: Comparison of Ondansetron and Its Derivatives

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Ondansetron | 5-HT3 receptor antagonist | Standard antiemetic |

| This compound | 5-HT3 receptor antagonist | Enhanced pharmacokinetic tracking |

| Granisetron | 5-HT3 receptor antagonist | Longer half-life compared to ondansetron |

| Palonosetron | 5-HT3 receptor antagonist | Extended duration of action |

Clinical Applications

This compound has been studied for various clinical applications beyond its traditional use as an antiemetic. Recent research highlights its potential role in inhibiting cholinesterase enzymes, which are implicated in neurodegenerative diseases. In vitro studies demonstrate that this compound exhibits non-competitive inhibition against acetylcholinesterase (AChE) and mixed inhibition against butyrylcholinesterase (BChE), with IC50 values indicating a stronger affinity for BChE .

Case Study: Efficacy in Chemotherapy-Induced Nausea

A double-blind study comparing ondansetron with metoclopramide in patients undergoing cisplatin-based chemotherapy revealed that ondansetron significantly reduced emetic episodes. In this study, 30% of patients receiving ondansetron experienced no emetic episodes compared to only 9% in the metoclopramide group (P = 0.077). The most notable efficacy was observed on the first day of treatment .

Safety Profile

The safety profile of this compound mirrors that of its parent compound, with headache being the most commonly reported adverse effect. Other side effects include transient increases in liver enzymes, particularly alanine transaminase (ALT) and aspartate transaminase (AST), although these are generally mild .

Table 2: Adverse Effects Associated with Ondansetron

| Adverse Effect | Incidence (%) |

|---|---|

| Headache | Common |

| Diarrhea | Less common |

| Transient liver enzyme increase | Rare |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.